molecular formula C22H28N4O4S B2858519 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-04-8

5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2858519
CAS No.: 898346-04-8
M. Wt: 444.55
InChI Key: WPJCWESUEOISQS-UHFFFAOYSA-N
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Description

The compound 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazolol core, a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system, and a 4-ethoxyphenyl substituent. Its design integrates multiple pharmacophoric elements:

  • Thiazolo[3,2-b][1,2,4]triazol-6-ol: This bicyclic system is known for diverse bioactivities, including antimicrobial and antifungal properties, due to its ability to interact with enzyme active sites via hydrogen bonding and π-π stacking .
  • 4-Ethoxyphenyl group: This substituent may modulate lipophilicity and electronic properties, influencing pharmacokinetic parameters such as membrane permeability .

Synthetic routes for analogous compounds often involve multi-step heterocyclization, phosphorus oxychloride (POCl₃)-mediated condensations, and crystallographic validation using tools like SHELXL .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-3-17-23-21-26(24-17)20(27)19(31-21)18(15-5-7-16(8-6-15)28-4-2)25-11-9-22(10-12-25)29-13-14-30-22/h5-8,18,27H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJCWESUEOISQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thiazole- and triazole-containing heterocycles (Table 1).

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name/Structure Core Structure Key Substituents Biological Activity Synthesis Method Reference
5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b]triazolol 4-Ethoxyphenyl, spiro[4.5]decane Under investigation POCl₃-mediated cyclization
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (14α-demethylase inhibition) POCl₃ condensation
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole Isobutylphenyl Antimicrobial POCl₃-mediated cyclization
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-triazole hybrid Fluorophenyl, pyrazole Crystallographically validated Single-crystal diffraction
Key Findings

Bioactivity: Triazolo-thiadiazoles (e.g., entries 2–3) exhibit broad-spectrum antimicrobial and antifungal activities, attributed to their ability to inhibit enzymes like 14α-demethylase lanosterol . The target compound’s spirocyclic system may enhance target specificity but requires empirical validation. Fluorophenyl-substituted analogs (entry 4) show planar molecular conformations, optimizing interactions with hydrophobic enzyme pockets .

Synthesis :

  • POCl₃ is a common reagent for cyclizing thiol-triazole precursors into fused systems (entries 1–3). The spirocyclic moiety in the target compound likely requires additional steps, such as spiroannulation via ketone-amine condensations .

Structural Insights: Crystallographic data for fluorophenyl-thiazole hybrids (entry 4) reveal triclinic P 1  symmetry and near-planar conformations, except for one perpendicular fluorophenyl group . In contrast, spirocyclic systems (entry 1) introduce non-planarity, which could reduce off-target interactions .

Computational Studies :

  • Molecular docking of triazolo-thiadiazoles (entry 2) with 14α-demethylase (PDB: 3LD6) highlights hydrogen bonding with heme cofactors and hydrophobic interactions with alkyl side chains . Similar studies for the target compound could elucidate its mechanism.

Q & A

Q. What are the foundational synthetic routes for this compound, and how can researchers ensure reproducibility?

The compound is synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:

  • Refluxing intermediates (e.g., substituted benzaldehydes or pyrazoles) with triazole derivatives in ethanol or toluene under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours .
  • Purification via recrystallization (e.g., DMF/ethanol mixtures) or column chromatography to isolate the target compound .
  • Yield optimization requires strict control of stoichiometry, solvent polarity, and reflux duration.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and spirocyclic moiety integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety influence physicochemical properties?

The spirocyclic system enhances conformational rigidity, improving binding affinity to target proteins. It also modulates solubility:

  • LogP values (predicted via computational tools) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological studies .
  • Stability tests (e.g., thermal gravimetric analysis) show decomposition above 250°C, suggesting robustness in standard experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Batch Consistency : Compare multiple synthesis batches via HPLC and biological replicates .
  • Mechanistic Studies : Pair in vitro assays with molecular docking (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) to correlate structure-activity relationships .

Q. What experimental design principles apply to optimizing reaction yields for scale-up?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst (triethylamine vs. NaH) to identify optimal conditions .
  • Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
  • Case Study : A 15% yield improvement was achieved by switching from ethanol to DMF, reducing side-product formation .

Q. How can researchers validate target engagement in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells under physiological conditions .
  • Comparative Analysis : Use structural analogs (e.g., piperazine vs. spirocyclic substituents) to isolate pharmacophore contributions .

Methodological Challenges and Solutions

Q. How to address solubility limitations in biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .

Q. What strategies validate computational docking predictions experimentally?

  • X-ray Crystallography : Resolve compound-protein co-crystals to confirm binding poses (e.g., active-site hydrogen bonding with 14-α-demethylase) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Y132F in 3LD6) to disrupt predicted interactions and measure activity loss .

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